Dimethyl 4-aminopyridine-2,6-dicarboxylate

Organic Synthesis Purification Building Block

Researchers scaling up OLED material synthesis often face challenges with bulky ester intermediates that complicate purification and automated workflows. Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9) directly addresses these issues: • Lower molecular weight (210.19 g/mol) vs. diethyl (238.24) and di-tert-butyl (294.35) analogs enables higher volatility and more efficient flash chromatography. • The dimethyl ester groups ensure compatibility with established high-yielding synthetic protocols without re-optimization. • High purity (≥98%) ensures reproducible results in pharma and OLED research.

Molecular Formula C9H10N2O4
Molecular Weight 210.189
CAS No. 150730-41-9
Cat. No. B588063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-aminopyridine-2,6-dicarboxylate
CAS150730-41-9
Synonyms2,6-Pyridinedicarboxylicacid,4-amino-,dimethylester(9CI)
Molecular FormulaC9H10N2O4
Molecular Weight210.189
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=N1)C(=O)OC)N
InChIInChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
InChIKeyMZTSUWWTESDXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties & Structural Identity


Dimethyl 4-aminopyridine-2,6-dicarboxylate (CAS 150730-41-9), also referred to as 2,6-dimethyl 4-aminopyridine-2,6-dicarboxylate or 4-aminopyridine-2,6-dicarboxylic acid dimethyl ester, is a pyridine derivative with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . The compound features a central pyridine ring substituted with an amino group at the 4-position and two methyl ester groups at the 2- and 6-positions [1]. This specific substitution pattern creates a heterocyclic scaffold with both nucleophilic (amino) and electrophilic (ester) functional groups, enabling its use as a versatile building block in organic synthesis and pharmaceutical research . The compound is commercially available from multiple reputable vendors with a typical purity specification of 97% or higher .

1
Dual-function heterocyclic scaffold

Amino and methyl ester groups enable diverse derivatization for small-molecule library synthesis and pharmaceutical research.

2
Reproducible synthetic protocols

Methyl ester substitution supports established, high-yielding downstream functionalization routes without re-optimization for bulkier analogs.

3
OLED application-focused purity

Supplied as an OLED intermediate with targeted purity, supporting electronic material research and device fabrication workflows.

Why Substitution Fails


While 4-aminopyridine-2,6-dicarboxylate derivatives share a common core scaffold, the ester substituents critically dictate physical properties, reactivity, and downstream synthetic utility. Substitution with alternative esters (e.g., diethyl or di-tert-butyl) alters steric bulk, solubility, and the kinetics of subsequent hydrolysis or transesterification steps. For instance, the dimethyl ester (MW 210.19 Da) offers a lower molecular weight and higher volatility compared to its diethyl (MW 238.24 Da) and di-tert-butyl (MW 294.35 Da) [1] counterparts, directly impacting purification efficiency via flash chromatography and handling in automated synthesis workflows. Furthermore, the specific methyl ester groups in this compound enable well-established and high-yielding synthetic protocols for downstream functionalization that are not directly transferable to bulkier ester analogs without significant re-optimization. The evidence presented below quantifies these critical differentiators.

Ester substitution alters purification

Bulkier diethyl or di-tert-butyl analogs may shift chromatographic retention and purification consistency, impacting automated synthesis workflows.

Hydrolysis selectivity may not transfer

Mild methyl ester hydrolysis conditions are not directly applicable to tert-butyl esters; re-optimization of deprotection steps would be required.

Generic esters may lack OLED-grade purity

Substitutes without targeted electronic-material specifications may not meet the impurity thresholds required for OLED research and device testing.

Quantitative Differentiation Evidence


Chromatographic Purification Efficiency

The dimethyl ester of 4-aminopyridine-2,6-dicarboxylic acid (target compound) possesses a significantly lower molecular weight (210.19 Da) compared to its diethyl (238.24 Da) and di-tert-butyl (294.35 Da) [1] analogs. This difference directly translates to higher volatility and lower retention times in reversed-phase and normal-phase chromatographic purification, which can reduce solvent consumption and increase throughput in multi-step synthetic sequences.

Purification Efficiency
Class-level inference
210.19 Da
Diethyl analog: 238.24 Da · Di-tert-butyl analog: 294.35 Da
Lower molecular weight supports faster chromatographic purification and reduced solvent use.
Class-level inference based on molecular formula comparison.
Organic Synthesis Purification Building Block

Methyl Ester Hydrolysis Advantage

The methyl ester groups in the target compound are more susceptible to hydrolysis under mild acidic or basic conditions compared to the bulkier tert-butyl esters, which require stronger acid (e.g., TFA) for deprotection [1]. This differential reactivity allows for selective deprotection in the presence of other base-sensitive functional groups, a crucial advantage in complex molecule synthesis where the di-tert-butyl analog would be incompatible. While direct comparative kinetic data for this specific scaffold is not available in the open literature, this reactivity trend is a well-established class-level inference for methyl versus tert-butyl esters.

Methyl Ester Hydrolysis
Class-level inference
Mild acid/base cleavage
tert-Butyl ester requires strong acid (TFA) for deprotection
Enables selective deprotection under conditions compatible with sensitive functional groups.
General ester reactivity trend; direct kinetic data for this scaffold not available.
Organic Synthesis Reactivity Building Block

OLED Intermediate with High Purity

The target compound is explicitly classified and supplied as an "OLED intermediate" by multiple vendors, with a specified purity of ≥98% . This application-focused specification differentiates it from generic pyridine dicarboxylate esters, which may be supplied at lower purity grades unsuitable for electronic material fabrication. While a direct head-to-head purity comparison with other ester analogs in the same application is not provided, the targeted purity level and application classification indicate a material grade specifically optimized for the demanding requirements of OLED device manufacturing, which often necessitates <100 ppm metal impurities.

OLED-Grade Purity
Supporting evidence
≥98%
Generic pyridine esters: purity not specified for electronic applications
Targeted purity level may support electronic material requirements in OLED research.
Vendor specification; independent verification recommended.
OLED Materials Science Electronics

Research & Industrial Applications


OLED Material Synthesis

Dimethyl 4-aminopyridine-2,6-dicarboxylate is utilized as a key intermediate in the synthesis of organic electroluminescent materials for OLED devices . The compound's high purity (≥98%) and specific substitution pattern make it suitable for constructing the electron-transporting or host layers within OLED architectures, which demand materials with precise electronic properties and low impurity levels .

Pharmaceutical Research & Drug Discovery

As a specialized organic building block, this compound is widely employed in pharmaceutical research for the construction of diverse small-molecule libraries . The presence of both a reactive amino group and hydrolyzable methyl esters allows for facile diversification into amide, acid, and other functionalized derivatives, which are commonly explored in medicinal chemistry campaigns for hit-to-lead optimization .

Coordination Chemistry & MOF Precursor

While the dimethyl ester itself is not the final ligand, it serves as a protected precursor to 4-aminopyridine-2,6-dicarboxylic acid, a known ligand for the construction of metal-organic frameworks (MOFs) [1]. The use of the ester-protected form allows for controlled, in situ deprotection during MOF synthesis, which can influence crystal growth and final framework topology [1].

Chemical Synthesis & Process Development

The compound's well-defined structure and high commercial purity (typically 97%+) make it a reliable and reproducible starting material for method development and process optimization in academic and industrial laboratories . Its lower molecular weight compared to diethyl and di-tert-butyl analogs facilitates easier handling and purification, which is advantageous when scaling up synthetic routes .

Application
Selection Property
Validation Focus
OLED Material Synthesis
Application-focused purity and substitution pattern
Electronic performance and impurity control
Pharmaceutical Research
Reactive amino and hydrolyzable methyl ester groups
Derivatization efficiency and functional group tolerance
Coordination Chemistry / MOF
Protected acid form for in situ deprotection
Crystal growth and framework topology control
Chemical Process Development
Defined structure and commercial purity
Reproducibility and scalability of synthetic routes

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